4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in a study . A compound named 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .Molecular Structure Analysis
The structural and vibrational properties of this compound have been studied using multinuclear (1H and 13C) NMR, IR and Raman spectroscopy techniques . The molecular modeling and vibrational mode assignment were done using DFT calculations with B3LYP functional and 6-31G (d,p) basis set and potential energy distribution (PED) .Chemical Reactions Analysis
The compound has been subjected to high pressure in the range of 0 to 3.2 GPa . The pressure measurements suggest a conformational transition for values around 0.7, 1.7 and 2.5 GPa, which was observed in some spectral regions, mainly in the high energy vibrational bands .Physical And Chemical Properties Analysis
The compound has been studied using multinuclear (1H and 13C) NMR, IR and Raman spectroscopy techniques at pressures up to 3.2 GPa . Experimental and calculated spectra were compared and showed good accuracy .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-26(23,16-9-5-2-6-10-16)18-19(21-11-13-24-14-12-21)25-17(20-18)15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKOSUSBZLANOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332526 |
Source
|
Record name | 4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807225 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine | |
CAS RN |
145317-90-4 |
Source
|
Record name | 4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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